2-methyl-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}pyrazine
Description
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(5-methylpyrazin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-11-9-18-13(10-17-11)14(21)20-6-3-12(4-7-20)24(22,23)15-16-5-8-19(15)2/h5,8-10,12H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIOZKFCHHCXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}pyrazine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazine core, followed by the introduction of the piperidine and imidazole sulfonyl groups. Key steps include:
Formation of the Pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as diamines and diketones.
Introduction of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrazine ring.
Attachment of the Imidazole Sulfonyl Group: This is typically done through sulfonylation reactions, where the imidazole ring is functionalized with a sulfonyl chloride, followed by coupling with the piperidine-pyrazine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions (temperature, pressure, solvent choice), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and various nucleophiles/electrophiles are employed under appropriate conditions (e.g., solvents like dichloromethane, temperatures ranging from -78°C to room temperature).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
2-methyl-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}pyrazine involves its interaction with specific molecular targets. The imidazole sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity, while the pyrazine core provides structural stability and electronic properties that influence its overall reactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazine Derivatives with Piperazine/Piperidine Linkers
5-[(1-Acryloyl-3-pyrrolidinyl)oxy]-6-ethyl-3-({4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl}amino)-2-pyrazinecarboxamide (Naquotinib, NQT)
- Structural similarity : Contains a pyrazine core with a piperazinyl-piperidinyl side chain.
- Key difference : NQT lacks the imidazole-sulfonyl group but includes an acryloylpyrrolidine moiety, critical for covalent binding to kinase targets .
- Activity : NQT is a kinase inhibitor with clinical relevance in oncology, demonstrating the importance of pyrazine-piperazine hybrids in drug design .
2-[4-[(2-Phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]-pyrimidine
- Structural similarity : Shares a piperazine linker and imidazole substituent.
- Key difference : Replaces the pyrazine core with pyrimidine and lacks the sulfonyl group.
- Activity : Such compounds are explored for antimicrobial and anticancer applications, highlighting the versatility of imidazole-piperazine hybrids .
Sulfonylated Heterocycles
7-Bromo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine
- Structural similarity : Features a sulfonyl group attached to a heterocyclic core (pyrrolopyrazine).
- Key difference : Uses a pyrrolopyrazine scaffold instead of pyrazine-piperidine.
- Synthesis : Prepared via Suzuki coupling, demonstrating the utility of sulfonyl groups in stabilizing reactive intermediates .
1-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP)
- Structural similarity : Combines imidazole and piperazine with a sulfonyl-like trifluoromethylpyridine group.
- Key difference : EMTPP lacks a pyrazine core but shares the imidazole-piperazine motif.
Imidazole-Containing Piperidine/Piperazine Derivatives
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine
- Structural similarity : Contains a 1-methylimidazole group linked to a bipyridine-piperazine system.
- Key difference : Replaces pyrazine with bipyridine and lacks sulfonylation.
- Synthesis : Prepared via nucleophilic aromatic substitution (SNAr), a method applicable to the target compound .
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine
Research Findings and Trends
- Synthetic Strategies : Sulfonylation and SNAr reactions are critical for introducing imidazole and piperidine groups into pyrazine derivatives .
- Bioactivity Correlations : The combination of pyrazine with sulfonylated piperidine-imidazole may enhance target specificity, as seen in kinase inhibitors like NQT .
- Safety Considerations : Compounds like EMTPP highlight the risk of mechanism-based enzyme inactivation, necessitating careful metabolic profiling for the target compound .
Q & A
Basic: What are the common synthetic routes for synthesizing 2-methyl-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}pyrazine, and what key intermediates are involved?
The synthesis typically involves multi-step protocols, including:
- N-protection and cyclization : Reacting N-protected piperazine derivatives (e.g., Formula II) with hydrazine salts to form hydrazone intermediates (Formula III), followed by cyclization to yield pyrazole or pyrazine cores (Formula IV) .
- Sulfonylation and coupling : Introducing the sulfonyl group to the imidazole ring via electrophilic substitution, followed by coupling with the piperidine-carbonyl moiety using carbodiimide-mediated reactions .
Key intermediates include hydrazone derivatives (e.g., Formula III) and sulfonylated imidazole-piperidine intermediates .
Advanced: How can researchers optimize cyclization steps in the synthesis of this compound to minimize by-product formation?
- Reagent selection : Use mild deprotecting agents (e.g., TFA or HCl in dioxane) to avoid over-acidification, which can lead to decomposition .
- Temperature control : Maintain reflux conditions in ethanol or acetic acid during hydrazone cyclization to ensure regioselectivity and reduce side reactions .
- Catalytic additives : Introduce catalytic amounts of DMAP or HOBt to enhance coupling efficiency between the sulfonyl-imidazole and piperidine-carbonyl moieties .
Basic: What spectroscopic techniques are essential for characterizing this compound and confirming its structure?
- NMR spectroscopy : H and C NMR are critical for verifying sulfonyl group placement, piperidine conformation, and pyrazine substitution patterns .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350–1150 cm) functional groups .
Advanced: What methodologies are employed to resolve contradictions in NMR data when analyzing sulfonyl-piperidine derivatives?
- 2D NMR techniques : Use HSQC and HMBC to correlate protons with carbons, resolving ambiguities in sulfonyl group orientation or piperidine ring puckering .
- Dynamic NMR (DNMR) : Analyze temperature-dependent splitting of piperidine protons to assess conformational flexibility and rule out static structural misinterpretations .
- Computational modeling : Compare experimental H NMR shifts with DFT-calculated chemical shifts for proposed conformers .
Basic: What in vitro assays are recommended for initial biological screening of this compound's enzyme inhibitory activity?
- Carbonic anhydrase inhibition : Use fluorometric assays with purified hCA I/II isoenzymes to measure IC values, as the sulfonyl group is a known zinc-binding motif .
- Kinase inhibition profiling : Screen against kinase panels (e.g., VEGFR2, MMP-9) via fluorescence polarization assays, given structural similarities to pyrazine-based kinase inhibitors .
- Cytotoxicity assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7) using MTT or SRB assays .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the imidazole sulfonyl group's role in bioactivity?
- Isosteric replacement : Synthesize analogs replacing the sulfonyl group with carbonyl, phosphoryl, or amide groups to assess hydrogen-bonding and steric contributions .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to compare binding poses of sulfonyl-containing vs. sulfonyl-free analogs in target enzymes (e.g., hCA II) .
- Free-Wilson analysis : Quantify the sulfonyl group's contribution to bioactivity by correlating substituent presence/absence with inhibitory potency across a library of derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
